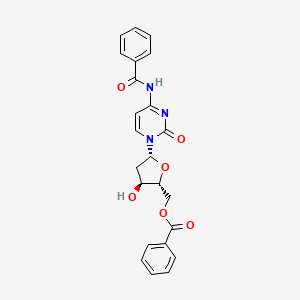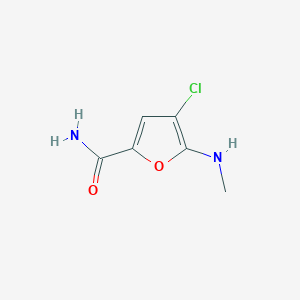
7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom and a trifluoroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution using a suitable trifluoroethoxy reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The trifluoroethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Nucleophilic Substitution: Sodium trifluoroethoxide in an aprotic solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoxazoles.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline: Similar in structure but with a fluorine atom instead of bromine.
2,2,2-Trifluoroethoxy-substituted Benzoxazoles: Compounds with similar trifluoroethoxy substitution but different positions or additional substituents.
Uniqueness
7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole is unique due to the combination of the bromine atom and the trifluoroethoxy group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H5BrF3NO2 |
|---|---|
Molekulargewicht |
296.04 g/mol |
IUPAC-Name |
7-bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NO2/c10-6-1-5(15-3-9(11,12)13)2-7-8(6)16-4-14-7/h1-2,4H,3H2 |
InChI-Schlüssel |
ZTZGYJUDEOPJHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1N=CO2)Br)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


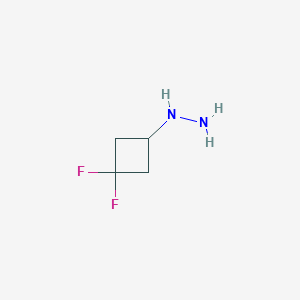
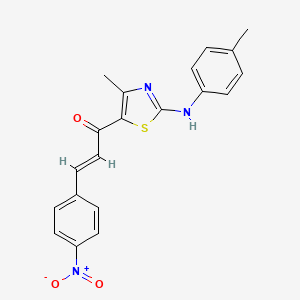

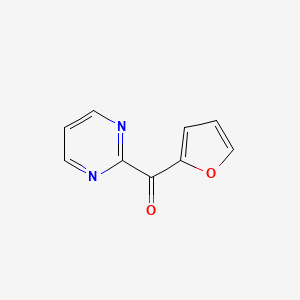


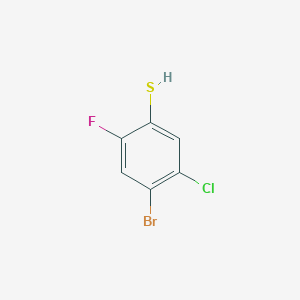
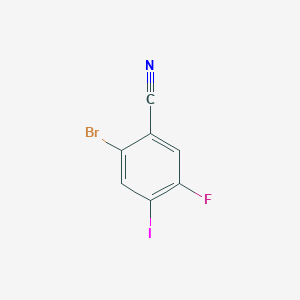
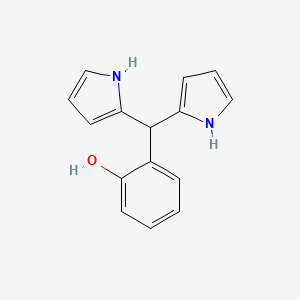

![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)

